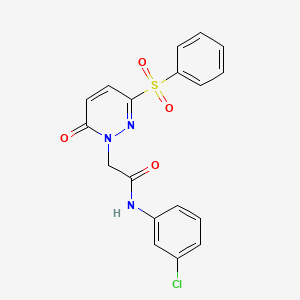

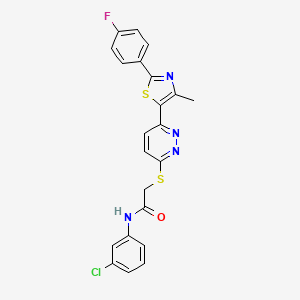

(3-Nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

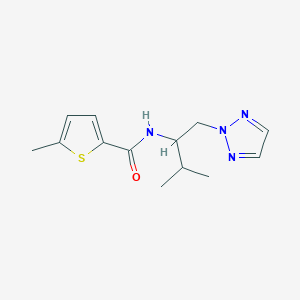

“(3-Nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate” is a chemical compound with the molecular formula C20H13Cl2NO5 . It has a molecular weight of 418.23 . This compound is used for research and development purposes .

Chemical Reactions Analysis

The analysis of chemical reactions involves studying the changes that occur when chemical substances interact. This can include investigating the rate of the reaction, the conditions that affect the reaction, and the products that are formed . Unfortunately, specific information on the chemical reactions involving “(3-Nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate” was not found in the sources I accessed.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its boiling point, melting point, solubility, and reactivity . Unfortunately, specific physical and chemical properties for “(3-Nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate” were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation of Pesticides

- Study Overview: Pignatello and Sun (1995) investigated the photocatalytic degradation of pesticides like metolachlor and methyl parathion using a photoassisted Fenton reaction. This study is significant for understanding the degradation pathways of similar nitro-substituted phenolic compounds in environmental settings (Pignatello & Sun, 1995).

Biodegradation of Nitrophenol Compounds

- Study Overview: Bhushan et al. (2000) focused on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98. This research provides insights into the microbial degradation of nitrophenolic compounds and their environmental impact (Bhushan et al., 2000).

Solvatochromism in Organic Chemistry

- Study Overview: Nandi et al. (2012) synthesized nitro-substituted phenolates to study their solvatochromic behavior. This research contributes to understanding the interaction of nitro-substituted compounds like (3-Nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate with various solvents, which is crucial for developing sensors and switches (Nandi et al., 2012).

Environmental Monitoring

- Study Overview: Morville et al. (2006) investigated the spatial and geographical variations of atmospheric concentrations of phenols and nitrophenols. This research is pertinent to environmental monitoring and the assessment of nitrophenolic compounds in different settings (Morville et al., 2006).

Agrochemical Formulations and Impurities

- Study Overview: Masunaga et al. (2001) conducted a study on the profile and amount of dioxin impurity in Japanese agrochemicals, which often contain nitrophenolic compounds. This research highlights the importance of assessing impurities in agrochemical products (Masunaga et al., 2001).

Corrosion Inhibition

- Study Overview: Pandey et al. (2017) synthesized Schiff bases for corrosion inhibition on mild steel in an acidic medium. This study is relevant for understanding how nitro-substituted compounds can be used in corrosion prevention (Pandey et al., 2017).

Eigenschaften

IUPAC Name |

(3-nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2NO5/c21-16-8-7-14(11-17(16)22)20(24)27-12-13-6-9-19(18(10-13)23(25)26)28-15-4-2-1-3-5-15/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBJLUWKGMIZJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide](/img/structure/B2843432.png)

![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-3-carboxylic acid](/img/structure/B2843438.png)

![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2843441.png)

![Methyl 4-[[2-(3-imidazol-1-ylpropylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B2843443.png)